Myxalamid C -

Myxalamid C

Catalog Number: EVT-1582092
CAS Number:
Molecular Formula: C24H37NO3
Molecular Weight: 387.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Myxalamid C is a fatty amide.
Overview

Myxalamid C is a naturally occurring compound produced by the myxobacterium Myxococcus xanthus. This compound is part of a larger family known as myxalamids, which are characterized by their antibiotic properties and complex molecular structures. Myxalamid C has garnered attention for its potential applications in medicine, particularly due to its unique mechanism of action against bacterial pathogens.

Source and Classification

Myxalamid C is classified as a polyketide, a type of secondary metabolite synthesized by organisms through the polyketide synthase pathway. Specifically, it is derived from a biosynthetic gene cluster that combines both polyketide synthase and non-ribosomal peptide synthetase systems. The primary source of Myxalamid C is the soil-dwelling bacterium Myxococcus xanthus, which is known for its ability to produce a diverse array of bioactive compounds .

Synthesis Analysis

Methods and Technical Details

The synthesis of Myxalamid C involves a multi-step biosynthetic process initiated by a type I modular polyketide synthase. This process includes the assembly of a polyene intermediate, followed by modifications that lead to the final product. The gene cluster responsible for this synthesis has been sequenced, revealing that it spans approximately 50,000 base pairs and includes several key genes involved in the biosynthesis of myxalamids .

In laboratory settings, researchers have utilized genetic manipulation techniques, such as plasmid insertion, to enhance the production levels of Myxalamid C. For instance, employing a constitutive promoter has increased yields significantly, facilitating the isolation of this compound for further study .

Molecular Structure Analysis

Structure and Data

The molecular formula of Myxalamid C is C24H37NO3C_{24}H_{37}NO_3, with a molecular weight of approximately 388.2846 g/mol. The structure features multiple functional groups typical of polyketides, including a complex arrangement of carbon chains and nitrogen atoms that contribute to its biological activity .

The detailed structural analysis reveals that Myxalamid C possesses a unique configuration that distinguishes it from other similar compounds, making it an interesting subject for further chemical and pharmacological investigations.

Chemical Reactions Analysis

Reactions and Technical Details

Myxalamid C undergoes various chemical reactions that are critical for its biological activity. These reactions include hydrolysis and esterification processes that can modify its functional groups, potentially affecting its efficacy as an antibiotic. The compound's reactivity can be influenced by environmental factors such as pH and temperature, which are crucial considerations during synthetic and analytical procedures .

Additionally, studies on the degradation pathways of Myxalamid C have shown that it can be broken down into simpler molecules under certain conditions, which may affect its stability and activity in biological systems .

Mechanism of Action

Process and Data

The mechanism of action of Myxalamid C primarily involves its interaction with bacterial cell membranes. It disrupts membrane integrity, leading to increased permeability and ultimately cell lysis. This mode of action is particularly effective against Gram-positive bacteria, making Myxalamid C a candidate for developing new antibiotics in an era where antibiotic resistance is a growing concern .

Research indicates that Myxalamid C may also interfere with essential metabolic pathways within bacterial cells, further enhancing its antibacterial properties. Quantitative data from various assays demonstrate its potency against specific bacterial strains, supporting its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Myxalamid C exhibits several notable physical properties:

  • Appearance: Typically isolated as a yellowish solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting point data varies but generally falls within the range observed for similar compounds.

From a chemical standpoint, Myxalamid C displays stability under neutral conditions but may degrade under extreme pH levels or elevated temperatures. Its reactivity profile suggests potential for modification through chemical derivatization, which could enhance its biological activity or alter its pharmacokinetic properties .

Applications

Scientific Uses

Myxalamid C has significant potential in various scientific fields:

  • Antibiotic Development: Due to its potent antibacterial properties, it is being studied as a lead compound for new antibiotic therapies.
  • Biochemical Research: Its unique structure makes it an interesting subject for studies on natural product chemistry and biosynthesis.
  • Pharmacology: Investigations into its mechanism of action may lead to insights applicable in drug design against resistant bacterial strains.
Biosynthetic Pathways and Genetic Regulation of Myxalamid C

Modular Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Hybrid Systems in Myxalamid Biosynthesis

Myxalamid C belongs to a class of electron transport inhibitors biosynthesized through a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly line. This system integrates acyl-CoA building blocks and amino acid substrates into a unified molecular scaffold. The myxalamid pathway exemplifies a trans-AT PKS system, where acyltransferase (AT) domains are not embedded within individual modules but instead act as discrete proteins that service multiple modules. This architectural flexibility enables efficient substrate channeling and structural diversification [1] [5].

The core structure of Myxalamid C derives from four elongation modules that incorporate methylmalonyl-CoA and malonyl-CoA extender units, followed by an NRPS module that appends L-alanine. Ketosynthase (KS) domains catalyze Claisen condensations to extend the polyketide chain, while ketoreductase (KR) domains control stereochemistry at specific carbon centers. The terminal NRPS module, governed by the multidomain enzyme MxaA, activates and loads alanine onto a peptidyl carrier protein (PCP) domain via adenylation. Crucially, the hybrid nature of this system allows for predictable structural engineering; domain swaps or deletions could theoretically alter extender unit selection or reduction patterns to generate novel analogs [1] [9].

Table 1: Core Enzymatic Domains in Myxalamid PKS/NRPS Hybrid System

Domain TypeFunctionModule LocationSubstrate Specificity
ATAcyltransferaseTrans-actingMalonyl-CoA, Methylmalonyl-CoA
KSKetosynthaseAll elongation modulesAcyl-ACP thioester
KRKetoreductaseModules 2, 4NADPH-dependent reduction
AAdenylationNRPS (MxaA)L-Alanine
PCPCarrier ProteinNRPS (MxaA)Tethers amino acid

Functional Characterization of the mxa Gene Cluster in Myxococcus xanthus

The biosynthetic gene cluster responsible for myxalamid production (mxa) spans ~50 kb in Myxococcus xanthus and encodes six giant multidomain enzymes (MxaA–MxaF). Disruption of mxaA abolishes Myxalamid C production, confirming its indispensable role in chain termination [1] [7]. The mxa cluster exhibits a unique genetic architecture: Module 5 of the PKS is split between two genes, mxaB1 (harboring KS and AT domains) and mxaB2 (containing KR, DH, and ACP domains). This subdivision is unprecedented in bacterial PKS systems and suggests evolutionary tinkering to optimize protein folding or interdomain communication [1].

Comparative genomics reveals that the mxa cluster is conserved across Stigmatella aurantiaca and Myxococcus xanthus, though strain-specific variations exist in tailoring enzymes. For instance, M. xanthus Sga15 possesses an auxiliary O-methyltransferase not found in other strains, potentially explaining minor structural differences in myxalamid analogs. The cluster's GC content (67–69%) deviates significantly from the genomic average (∼61%), indicating horizontal acquisition. However, phylogenetic analysis confirms it is native to myxobacteria and not recently transferred from actinomycetes [1] [10].

Table 2: Key Genes in the Myxalamid C Biosynthetic Cluster

GeneProtein Size (kDa)Domain CompositionFunction in Myxalamid Biosynthesis
mxaA250A-PCP-RedAlanine incorporation, reductive release
mxaB1180KS-ATModule 5: chain elongation
mxaB2140KR-DH-ACPModule 5: β-carbon processing
mxaC220KS-AT-KR-ACPModule 3: elongation & reduction
mxaD190KS-AT-DH-ER-ACPModule 4: dehydration & enoyl reduction

Role of Reductive Chain Release Mechanisms in Myxalamid Structural Diversification

The termination module MxaA employs a novel reductive chain release mechanism to generate the terminal 2-amino-propanol moiety characteristic of myxalamids. Unlike canonical thioesterase (TE)-mediated cyclization or hydrolysis, MxaA contains an NADPH-dependent reductase (Red) domain that catalyzes a two-electron reduction of the PCP-tethered acyl-alanine intermediate. This yields an aldehyde, which undergoes spontaneous amination to form the stable 2-amino-propanol group [1] [5].

This reductive release represents a distinct biochemical strategy for chain termination in hybrid PKS/NRPS systems. Structural modeling of the Red domain reveals a Rossmann fold with conserved GxGxxG NADPH-binding motif. Mutagenesis of residue S1285 in the active site abolishes Myxalamid C production, confirming its catalytic essentiality. The reductase-driven mechanism bypasses the need for a TE domain and directly contributes to structural diversification: variations in the reductive efficiency or cofactor availability may influence the ratio of aldehyde vs. alcohol-terminated analogs (e.g., Myxalamid B vs. C) [1] [7].

Regulatory Networks Governing Secondary Metabolite Production in Myxobacteria

Myxalamid C biosynthesis is embedded in a hierarchical regulatory network responsive to environmental cues. At the transcriptional level, the cluster is governed by starvation-induced sigma factors (e.g., σ^54^) and two-component systems (TCS) that sense nutrient depletion—a prerequisite for secondary metabolite production. RNA-seq data reveal 5-fold upregulation of mxa genes upon glucose exhaustion in M. xanthus [4] [6].

Epistatic interactions exist between myxalamid synthesis and developmental programs. Mutants defective in fruA (a transcription factor essential for fruiting body formation) show 90% reduced Myxalamid C titers, linking its production to multicellular behavior. Additionally, the nsr (nitrogen stress response) regulon directly binds the mxaA promoter, explaining enhanced yields under nitrogen limitation. Small signaling molecules like A-signal (a mixture of amino acids and peptides) and DK-xanthenes modulate cluster expression through quorum sensing, ensuring production coincides with high cell density [4] [6] [10].

Table 3: Regulatory Elements Controlling Myxalamid C Biosynthesis

Regulator TypeSpecific ElementInducing SignalEffect on Myxalamid Production
Sigma Factorσ^54^ (RpoN)Carbon starvation5–8 fold upregulation
Response RegulatorNsrRNitrogen limitationEssential for mxa transcription
Transcription FactorFruAHigh cell densityPositively regulates mxa cluster
Quorum SignalA-signalAmino acids (Trp, Tyr)Dose-dependent enhancement

Properties

Product Name

Myxalamid C

IUPAC Name

(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14-tetramethylheptadeca-2,4,6,8,10,14-hexaenamide

Molecular Formula

C24H37NO3

Molecular Weight

387.6 g/mol

InChI

InChI=1S/C24H37NO3/c1-7-13-19(3)23(27)21(5)16-18(2)14-11-9-8-10-12-15-20(4)24(28)25-22(6)17-26/h8-16,21-23,26-27H,7,17H2,1-6H3,(H,25,28)/b9-8-,12-10+,14-11+,18-16+,19-13+,20-15+/t21-,22+,23+/m1/s1

InChI Key

QGJPEZISMDKYLK-HSSWLXNDSA-N

Synonyms

myxalamid C
myxalamide C

Canonical SMILES

CCC=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O

Isomeric SMILES

CC/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C=C\C=C\C=C(/C)\C(=O)N[C@@H](C)CO)O

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